![molecular formula C15H11BrN2O2 B2450450 4-[4-(4-溴苯基)-1H-吡唑-5-基]苯-1,3-二醇 CAS No. 558636-48-9](/img/structure/B2450450.png)
4-[4-(4-溴苯基)-1H-吡唑-5-基]苯-1,3-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to a benzene ring with two hydroxyl groups
科学研究应用
4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-(4-bromophenyl)hydrazine. This intermediate is then reacted with an appropriate diketone to form the pyrazole ring.
Coupling with Benzene-1,3-diol: The pyrazole intermediate is then coupled with benzene-1,3-diol under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The hydroxyl groups on the benzene ring can be oxidized to quinones or reduced to form different derivatives.
Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of reduced hydroxyl derivatives.
作用机制
The mechanism of action of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways. For example, in cancer research, the compound may inhibit kinases or other enzymes involved in cell signaling, thereby reducing cancer cell proliferation.
相似化合物的比较
Similar Compounds
4-(4-bromophenyl)thiazol-2-amine: Another compound with a bromophenyl group, but with a thiazole ring instead of a pyrazole ring.
4-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A compound with a similar bromophenyl group but different heterocyclic structure.
Uniqueness
4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to the presence of both a pyrazole ring and a benzene-1,3-diol moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQICJTLTLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
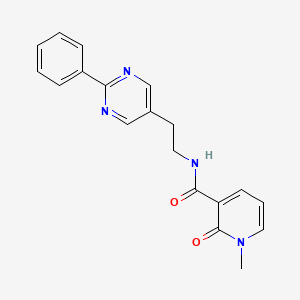
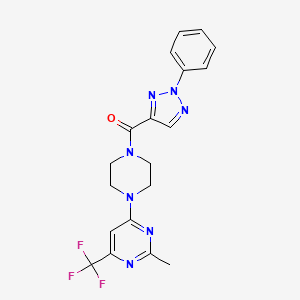
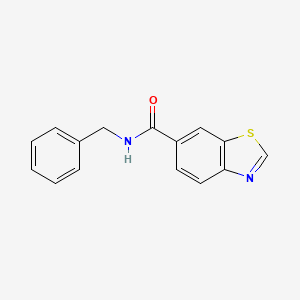
![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)
![1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2450376.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

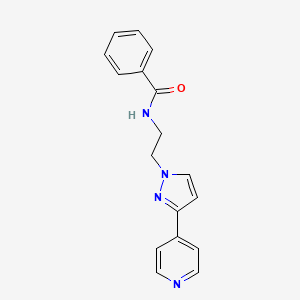
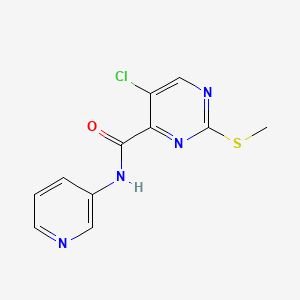
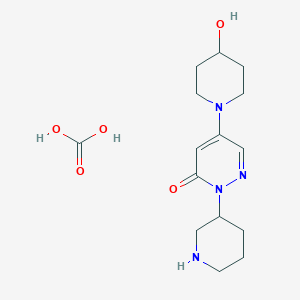
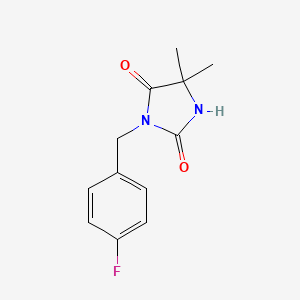
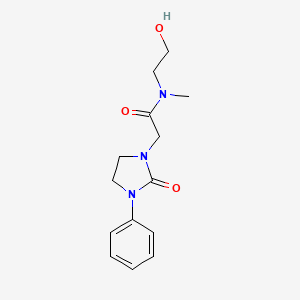
![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450389.png)
